molecular formula C9H8O2 B147261 1-Phenyl-1,2-propanedione CAS No. 579-07-7

1-Phenyl-1,2-propanedione

Cat. No. B147261
CAS RN: 579-07-7
M. Wt: 148.16 g/mol
InChI Key: BVQVLAIMHVDZEL-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-propanedione is a diketone compound that has been the subject of various studies due to its interesting chemical properties and potential applications in asymmetric synthesis. The molecule consists of a phenyl group attached to a propanedione moiety, which contains two carbonyl groups. This structure makes it a suitable candidate for enantioselective reactions, particularly hydrogenation processes, which can produce optically active alcohols .

Synthesis Analysis

The synthesis of optically active 1-phenyl-1,2-propanedione derivatives has been achieved through the enantioselective hydrogenation using modified platinum catalysts and cinchonidine as a chiral modifier. The process has been optimized in various solvents, such as dichloromethane, which yielded the highest enantiomeric excess of the resulting (R)-1-hydroxy-1-phenyl-2-propanone . Additionally, the use of baker's yeast has been reported to reduce 1-phenyl-1,2-propanedione to (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yield .

Molecular Structure Analysis

Density functional theory calculations and FTIR spectroscopy have been employed to study the conformational flexibility of 1-phenyl-1,2-propanedione. These studies have revealed that the molecule exists in a stable conformation with a specific O=C-C=O dihedral angle and that upon UV irradiation, it undergoes decarbonylation to form acetophenone and carbon monoxide . The structural and spectral characterization of derivatives such as 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones} has also been performed, providing insights into the molecular arrangement and hydrogen bonding patterns .

Chemical Reactions Analysis

The hydrogenation of 1-phenyl-1,2-propanedione has been extensively studied, revealing interesting kinetic effects and regioselectivity. The molecule exhibits a preference for the hydrogenation of the carbonyl group attached to the phenyl ring, leading to the formation of 1-hydroxy-1-phenylpropanone as the main product . Photochemical reactions involving 1-phenyl-1,2-propanedione and olefins have been investigated, showing the formation of oxetanes as the main products .

Physical and Chemical Properties Analysis

Polarographic studies have provided detailed insights into the electrochemical behavior of 1-phenyl-1,2-propanedione. The reduction of the molecule occurs in various pH-dependent waves, leading to different products such as α-ketol and β-ketol. The study also discusses the acid and base-catalyzed reactions of the compound, as well as the thermodynamic and kinetic control of the product ratios .

Scientific Research Applications

1. Use in Dental Resin Composites

1-Phenyl-1,2-propanedione (PD) has been explored as a visible light photosensitizer in formulating dental resin composites, aimed at enhancing the physical properties of the resin. Its effectiveness was compared with camphorquinone, a commonly used photosensitizer, showing promising results in photodecomposition and photopolymerization efficiency (Sun & Chae, 2000).

2. Catalysis and Hydrogenation Processes

The molecule is significant in the field of catalysis, particularly in the enantioselective hydrogenation over Pt catalysts. Studies have revealed insights into its regioselectivity during hydrogenation, indicating selective activation of carbonyl groups and explaining the observed regioselectivity based on interactions between the substrate and the metal surface (Nieminen et al., 2007).

3. Molecular Structure Analysis

Research has delved into the molecular structures and conformations of 1-Phenyl-1,2-propanedione, using techniques like gas-phase electron diffraction. This type of analysis provides essential data for understanding its chemical behavior and applications (Shen & Hagen, 1993).

4. Photoreaction Studies

1-Phenyl-1,2-propanedione's behavior under UV irradiation has been studied, particularly in relation to its conformational flexibility and UV-induced decarbonylation. These studies are crucial for understanding its potential in photochemical applications and reactions (Lopes et al., 2005).

5. Analytical Chemistry Applications

In analytical chemistry, 1-Phenyl-1,2-propanedione has been employed for the spectrophotometric determination of metals like copper(II) and nickel(II) in various samples, demonstrating its utility as a reagent in analytical methods (Reddy, Prasad, & Reddy, 2003).

Safety And Hazards

1-Phenyl-1,2-propanedione is classified as a combustible liquid. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It should be used only outdoors or in a well-ventilated area. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1-phenylpropane-1,2-dione
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InChI

InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
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InChI Key

BVQVLAIMHVDZEL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
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DSSTOX Substance ID

DTXSID3060372
Record name 1-Phenyl-1,2-propanedione
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Molecular Weight

148.16 g/mol
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour
Record name 1-Phenyl-1,2-propanedione
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Boiling Point

103.00 to 105.00 °C. @ 14.00 mm Hg
Record name 1-Phenyl-1,2-propanedione
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Solubility

2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1-Phenyl-1,2-propanedione
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Density

1.096-1.116
Record name 1-Phenyl-1,2-propanedione
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Product Name

1-Phenyl-1,2-propanedione

CAS RN

579-07-7
Record name 1-Phenyl-1,2-propanedione
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Record name 1-Phenyl-1,2-propanedione
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Melting Point

< 20 °C
Record name 1-Phenyl-1,2-propanedione
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

6.0 kg (44.78 moles) of propiophenone and 92 g of anhydrous aluminum chloride were added to 6 liters of ether followed by 17.2 kg (107.5 mole) of bromine at a rate to maintained a gentle reflux. When the addition was complete (approximately 6 hours), the mixture was heated to reflux overnight and then the solvent was removed under vacuum to obtain a lachrymatory dark red/orange oil. The oil was slowly added to a solution of 2.81 kg (122.2 mmole)of sodium in 45 l of methanol while maintaining the temperature below 20° C. When the addition was complete, 12.5 liters of concentrated hydrochloric acid were added and the mixture was stirred at room temperature for 1 hour. The precipitate was filtered off and the filtrate reduced in volume to approximately 25 liters by distillation of the methanol. The residue was partitioned between 10 liters of chloroform and 10 liters of water. Then, the organic phase was separated and the aqueous phase extracted twice with 5 liters of chloroform. The combined chloroform solutions were dried over sodium sulfate and evaporated to dryness. The residue was fractionally distilled under vacuum through a 30 cm Fenske column to obtain 5.7 kg of 1-phenylpropane-1,2-dione (86% yield) and a boiling point of 77°-85° C. at 1-2 mm Hg.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
92 g
Type
catalyst
Reaction Step One
Name
Quantity
6 L
Type
solvent
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Quantity
17.2 kg
Type
reactant
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Quantity
2.81 kg
Type
reactant
Reaction Step Three
Quantity
45 L
Type
reactant
Reaction Step Three
Quantity
12.5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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